molecular formula C9H7NO5 B042659 Methyl 2-formyl-6-nitrobenzoate CAS No. 142314-70-3

Methyl 2-formyl-6-nitrobenzoate

Cat. No. B042659
Key on ui cas rn: 142314-70-3
M. Wt: 209.16 g/mol
InChI Key: UFSGWOAUSVQOQB-UHFFFAOYSA-N
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Patent
US07390820B2

Procedure details

t-BuOK (5.5 g, 58 mmol, 2 eq) was added portion-wise to a stirred suspension of Ph3P+CH2OmeCl− (21.7 g, 63 mmol, 2.2 eq) in THF (100 mL) under N2 in an ice-bath. After stirring the red solution at RT for 30 min, 2-formyl-6-nitro-benzoic acid methyl ester (Example 1, Step C, 5.1 g, 29 mmol, 1 eq) in THF (15 mL) was added. The reaction was stirred at RT for 1 h, quenched with saturated NH4Cl and extracted with EtOAc. The organic layer was washed with H2O (2×), dried (MgSO4) and concentrated in vacuo to give a dark oil. Purification by silica flash chromatography (0-20% EtOAc:hexane) gave the desired compound as a yellow oil (a mixture of ca. 1.7:1 E/Z isomers).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]([O-:5])(C)C.[K+].[CH:7]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:26][O:27][C:28](=[O:40])[C:29]1[C:34]([N+:35]([O-:37])=[O:36])=[CH:33][CH:32]=[CH:31][C:30]=1[CH:38]=O>C1COCC1>[CH3:26][O:27][C:28](=[O:40])[C:29]1[C:34]([N+:35]([O-:37])=[O:36])=[CH:33][CH:32]=[CH:31][C:30]=1[CH:38]=[CH:7][O:5][CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
21.7 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])C=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the red solution at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
Purification by silica flash chromatography (0-20% EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])C=COC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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